molecular formula C7H9Cl2N3O B3292725 4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine CAS No. 879609-70-8

4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine

Cat. No. B3292725
CAS RN: 879609-70-8
M. Wt: 222.07 g/mol
InChI Key: AUOQRAIPRXVKOL-UHFFFAOYSA-N
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Description

4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H9Cl2N3O . It is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as this compound, involves various methods. One common method involves the condensation of pyrimidine amine derivatives with other compounds in specific solvents . Other methods involve the use of catalysts and specific reagents to promote the formation of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4 and 6 positions with chlorine atoms and at the 2 position with an amine group that is further substituted with a 2-methoxyethyl group .


Chemical Reactions Analysis

This compound, like other pyrimidine derivatives, can undergo a variety of chemical reactions. For example, it can react with other compounds to form monometallic and bimetallic complexes . It can also participate in condensation reactions to form more complex structures .

properties

IUPAC Name

4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3O/c1-13-3-2-10-7-11-5(8)4-6(9)12-7/h4H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOQRAIPRXVKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=CC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729501
Record name 4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879609-70-8
Record name 4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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